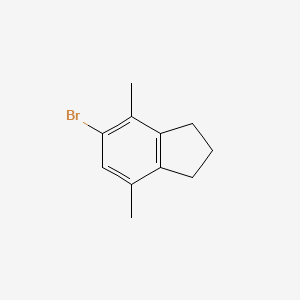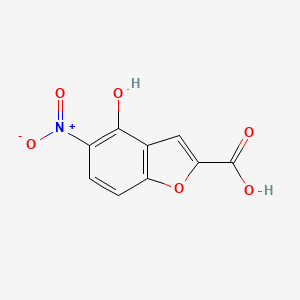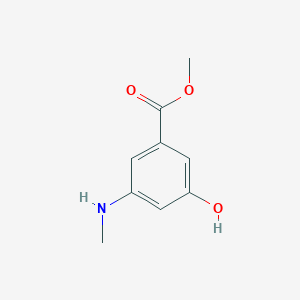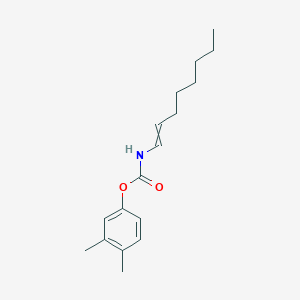![molecular formula C16H18N2O B14400884 Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- CAS No. 89648-50-0](/img/structure/B14400884.png)
Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its unique structure, which includes a phenol group, a methyl group, and a trimethylphenyl group connected through an azo linkage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- typically involves the diazotization of 2,4,6-trimethylaniline followed by coupling with 4-methylphenol. The reaction conditions generally include:
Diazotization: 2,4,6-trimethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-methylphenol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
化学反应分析
Types of Reactions:
Oxidation: Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The azo group can be reduced to form the corresponding amines using reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Na2S2O4 in aqueous medium or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitrophenols or sulfonated phenols.
科学研究应用
Chemistry:
Dyes and Pigments: Used as a dye due to its vivid color properties.
Analytical Chemistry: Employed as a reagent in various analytical techniques to detect the presence of specific ions or compounds.
Biology:
Biological Staining: Utilized in staining techniques to highlight specific structures in biological tissues.
Medicine:
Pharmaceuticals: Investigated for potential use in drug formulations due to its unique chemical properties.
Industry:
Textile Industry: Used in the dyeing of fabrics.
Plastics and Polymers: Incorporated into polymers to impart color and other desirable properties.
作用机制
The mechanism of action of Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- primarily involves its interaction with molecular targets through the azo linkage. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The phenolic hydroxyl group can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
相似化合物的比较
- Phenol, 2,4,6-trimethyl-
- Phenol, 2,4,5-trimethyl-
- Phenol, 2,4-dimethyl-
Comparison:
- Phenol, 2,4,6-trimethyl- and Phenol, 2,4,5-trimethyl- have similar structures but lack the azo linkage, making them less suitable as dyes.
- Phenol, 2,4-dimethyl- has fewer methyl groups, resulting in different chemical properties and reactivity.
Uniqueness: Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- is unique due to its azo linkage, which imparts distinct color properties and reactivity, making it valuable in various applications, especially as a dye.
属性
CAS 编号 |
89648-50-0 |
|---|---|
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC 名称 |
4-methyl-2-[(2,4,6-trimethylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C16H18N2O/c1-10-5-6-15(19)14(9-10)17-18-16-12(3)7-11(2)8-13(16)4/h5-9,19H,1-4H3 |
InChI 键 |
KOROBNGOQJKBOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




acetic acid](/img/structure/B14400810.png)



![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)

![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)

![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)
![2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14400864.png)

